molecular formula C21H23ClN2O4 B2661884 [2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1794850-24-0

[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2661884
CAS No.: 1794850-24-0
M. Wt: 402.88
InChI Key: VRIIOSKBPLSPEW-UHFFFAOYSA-N
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Description

[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an ester linkage to a chlorophenyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxyphenylpiperazine, which is then reacted with 2-oxoethyl chloride under basic conditions to form the intermediate. This intermediate is subsequently esterified with 4-chlorophenylacetic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester linkage, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, [2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • [2-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate
  • [2-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate
  • [2-[4-(2-Methylphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Uniqueness: Compared to similar compounds, [2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate stands out due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-19-5-3-2-4-18(19)23-10-12-24(13-11-23)20(25)15-28-21(26)14-16-6-8-17(22)9-7-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIIOSKBPLSPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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